molecular formula C7H12Cl2N2S B1435057 2-(Pyrrolidin-3-yl)thiazole dihydrochloride CAS No. 1820618-32-3

2-(Pyrrolidin-3-yl)thiazole dihydrochloride

Cat. No.: B1435057
CAS No.: 1820618-32-3
M. Wt: 227.15 g/mol
InChI Key: TUIKSRSEDUNNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-3-yl)thiazole dihydrochloride is a chemical compound with the molecular formula C7H10N2S.2HCl and a molecular weight of 227.16 g/mol . It is a solid compound that is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of 2-(Pyrrolidin-3-yl)thiazole dihydrochloride typically involves the reaction of pyrrolidine with thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-(Pyrrolidin-3-yl)thiazole dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Pyrrolidin-3-yl)thiazole dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(Pyrrolidin-3-yl)thiazole dihydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyrrolidin-3-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKSRSEDUNNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyrrolidin-3-yl)thiazole dihydrochloride
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2-(Pyrrolidin-3-yl)thiazole dihydrochloride
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2-(Pyrrolidin-3-yl)thiazole dihydrochloride
Reactant of Route 4
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2-(Pyrrolidin-3-yl)thiazole dihydrochloride
Reactant of Route 5
2-(Pyrrolidin-3-yl)thiazole dihydrochloride
Reactant of Route 6
2-(Pyrrolidin-3-yl)thiazole dihydrochloride

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